![molecular formula C20H21ClN4O2 B2742641 1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(2-chlorophenyl)urea CAS No. 1797955-78-2](/img/structure/B2742641.png)
1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(2-chlorophenyl)urea
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Description
“1-(Benzo[d]oxazol-2-yl)piperidin-4-ol” is a chemical compound used as a reactant in the preparation of 2-aminobenzoxazoles .
Synthesis Analysis
This compound can be prepared via cyclocondensation of aminophenols and amines using tetra-Me orthocarbonate or 1,1-dichlorodiphenoxymethane .Molecular Structure Analysis
The molecular formula of “1-(Benzo[d]oxazol-2-yl)piperidin-4-ol” is C12H14N2O2 .Chemical Reactions Analysis
As mentioned earlier, “1-(Benzo[d]oxazol-2-yl)piperidin-4-ol” is used as a reactant in the preparation of 2-aminobenzoxazoles .Physical And Chemical Properties Analysis
The compound has a molecular weight of 218.25 . The predicted properties include a melting point of 100-102 °C, a boiling point of 379.8±52.0 °C, and a density of 1.292±0.06 g/cm3 .Scientific Research Applications
Synthesis of Other Compounds
The compound can be used in the synthesis of other compounds. For instance, it has been used in the selective synthesis of (1H-benzo [d]imidazol-2-yl) (phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine .
Formation of C–N Bonds
The compound has been used in the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . This is a crucial process in organic chemistry as it allows the creation of a wide range of complex molecules.
Separation of Actinides
The compound has potential applications in the separation of actinides. It has been used as a ligand in the selective separation of thorium and uranyl in different polarity phases .
Antimycobacterial Agents
The compound has been used in the synthesis of a series of N1-(benzo[d]oxazol-2-yl)-N4-arylidine compounds, which have been evaluated for their activity against drug-sensitive, multidrug-resistant, and extensive-drug-resistant Mycobacterium tuberculosis .
Density Functional Theory (DFT) Studies
The compound has been used in Density Functional Theory (DFT) calculations to study its interaction with Th4+/UO22+ complexes . This provides valuable theoretical insights into the separation of Th4+/UO22+ based on benzo[d]oxazol ligands .
Thermodynamic Properties
The compound’s thermodynamic properties have been evaluated to assess its separation performance for Th4+/UO22+ in four solvents (water, 1-hexanol, n-octanol, and n-dodecane) . This information is crucial for understanding the compound’s behavior in different environments and optimizing its use in various applications.
properties
IUPAC Name |
1-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-3-(2-chlorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O2/c21-15-5-1-2-6-16(15)23-19(26)22-13-14-9-11-25(12-10-14)20-24-17-7-3-4-8-18(17)27-20/h1-8,14H,9-13H2,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRCBBOXIMQTKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC=C2Cl)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(2-chlorophenyl)urea |
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